1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine
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Overview
Description
1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine is a chemical compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a 4-bromophenyl group attached to a sulfonyl moiety, which is further connected to a 4-ethylpiperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzenesulfonyl chloride and 4-ethylpiperazine.
Reaction: The 4-bromobenzenesulfonyl chloride is reacted with 4-ethylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours to ensure complete conversion.
Workup: After the reaction is complete, the mixture is quenched with water, and the organic layer is separated. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, automated purification systems can be used to streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, although these are less common for this compound.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate and a solvent such as toluene or ethanol.
Major Products
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the phenyl ring with another aromatic ring.
Scientific Research Applications
1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is investigated for its antimicrobial and anticancer activities, making it a candidate for therapeutic development.
Chemical Biology: It serves as a tool compound for studying sulfonylation reactions and their biological implications.
Mechanism of Action
The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The compound may also interact with receptors or enzymes, altering their function and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl Chloride: A precursor in the synthesis of 1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine.
4-Ethylpiperazine: Another precursor used in the synthesis.
N-(4-Bromophenyl)sulfonyl Derivatives: Compounds with similar structural motifs but different substituents on the piperazine ring.
Uniqueness
This compound is unique due to the combination of the 4-bromophenyl group and the sulfonyl moiety attached to the 4-ethylpiperazine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-ethylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-2-14-7-9-15(10-8-14)18(16,17)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCALHHNDMVNJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355380 |
Source
|
Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-ethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385404-09-1 |
Source
|
Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-ethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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